Product packaging for 6-ethoxy-3,3,4-trimethyl-2H-pyridine(Cat. No.:)

6-ethoxy-3,3,4-trimethyl-2H-pyridine

Cat. No.: B13833033
M. Wt: 167.25 g/mol
InChI Key: BLBWSZBUDCBSBQ-UHFFFAOYSA-N
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Description

6-Ethoxy-3,3,4-trimethyl-2H-pyridine is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol. This dihydropyridine derivative is supplied for research purposes only and is not intended for diagnostic or therapeutic uses. The structural core of dihydropyridine is of significant interest in medicinal and organic chemistry. While the specific research applications for this particular analog are still being explored, dihydropyridine derivatives are widely investigated in pharmaceutical research for their biological activity. They frequently serve as key intermediates or building blocks in organic synthesis. The compound features an ethoxy substituent, which can influence its electronic properties and reactivity, making it a valuable scaffold for developing more complex molecules . Researchers can use this compound to explore new chemical spaces, synthesize novel compound libraries, or study structure-activity relationships (SAR). Handling should be conducted in accordance with good laboratory practices. Please consult the product's Safety Data Sheet (SDS) for detailed hazard and handling information. Disclaimer: The data provided is based on a compound of similar structure (6-Ethoxy-3,3,4-trimethyl-2,3-dihydropyridine, CAS# 483358-26-5) . The properties and values for the exact compound "this compound" must be confirmed through further analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO B13833033 6-ethoxy-3,3,4-trimethyl-2H-pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

6-ethoxy-3,3,4-trimethyl-2H-pyridine

InChI

InChI=1S/C10H17NO/c1-5-12-9-6-8(2)10(3,4)7-11-9/h6H,5,7H2,1-4H3

InChI Key

BLBWSZBUDCBSBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NCC(C(=C1)C)(C)C

Origin of Product

United States

Synthesis Methodologies and Strategies for 6 Ethoxy 3,3,4 Trimethyl 2h Pyridine

Established Synthetic Routes to 2H-Pyridine Scaffolds

The construction of the pyridine (B92270) ring can be achieved through various methodologies. These generally involve the formation of the heterocyclic ring from acyclic precursors through cyclization, cycloaddition, or multicomponent reactions.

A modern, metal-free approach to synthesizing substituted pyridines involves the ring expansion of 2-allyl-2H-azirines. organic-chemistry.orgnih.gov This method is promoted by organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). datapdf.comacs.org The reaction proceeds through the base-promoted opening of the strained azirine ring to form a 1-azatriene intermediate. organic-chemistry.org This intermediate then undergoes a 6π-electrocyclization in situ to yield the final pyridine product in good to excellent yields. acs.org

This strategy demonstrates a broad substrate scope, tolerating a variety of aryl, alkyl, and heterocyclic substituents. acs.org Notably, a one-pot synthesis from oximes via the in situ formation of the 2H-azirine intermediate has also been successfully developed, enhancing the operational simplicity of this method. datapdf.com

Table 1: Examples of DBU-Promoted Pyridine Synthesis from 2-allyl-2H-azirines

Entry Azirine Substituent (R) Product Yield (%)
1 Phenyl 2-methyl-4-phenylpyridine 95
2 4-Methoxyphenyl 4-(4-methoxyphenyl)-2-methylpyridine 98
3 4-Chlorophenyl 4-(4-chlorophenyl)-2-methylpyridine 92
4 2-Thienyl 2-methyl-4-(thiophen-2-yl)pyridine 85

Data derived from studies on DBU-promoted ring expansion reactions. datapdf.comorganic-chemistry.org

Cycloaddition reactions are powerful tools for constructing cyclic systems, including the pyridine ring. rsc.org The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, is a key strategy where the nitrogen atom can be incorporated into either the diene or dienophile component. nih.gov

One common approach involves the reaction of 1-azadienes with an alkyne, followed by oxidation, to form the aromatic pyridine ring. baranlab.org A more contemporary variation involves the use of 2-azadienes, which can be generated in situ from vinylic phosphazenes and carbonyl compounds via an aza-Wittig reaction. nih.gov These cycloaddition strategies offer a versatile route to a wide range of pyridine substitution patterns. nih.gov Inverse electron demand Diels-Alder reactions, using electron-deficient heterocyclic azadienes, have also become a favored method for pyridine construction. baranlab.org

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. researchgate.net MCRs are advantageous due to their atom economy, eco-friendly nature, and ability to rapidly generate complex molecules. nih.gov

The Hantzsch pyridine synthesis is a classic example of a [2+2+1+1] MCR, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. acsgcipr.orgtaylorfrancis.com This reaction initially forms a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acsgcipr.org Modern variations of this approach, such as the three-component Hantzsch reaction ([3+2+1] disconnection), allow for the synthesis of non-symmetrical pyridines. taylorfrancis.com Other notable MCRs for pyridine synthesis include the Guareschi-Thorpe and Bohlmann-Rahtz reactions, which can directly yield the aromatic pyridine without a separate oxidation step. acsgcipr.org

Directed Synthetic Approaches for 6-ethoxy-3,3,4-trimethyl-2H-pyridine

Synthesizing the specific molecule this compound requires careful consideration of regioselectivity and stereochemistry to install the substituents at the correct positions on the pyridine core.

Achieving the desired 2,3,4,6-tetrasubstituted pattern of the target molecule necessitates highly regioselective methods. A plausible strategy could involve the formation of a 3,4-pyridyne intermediate. nih.gov Recent studies have shown that 3-chloropyridines bearing a 2-ethoxy group can be regioselectively lithiated and treated with organomagnesium reagents to generate a 3,4-pyridyne. nih.govrsc.org The subsequent regioselective addition of a nucleophile at the C4 position, guided by the C2-ethoxy group, followed by an electrophilic quench at C3, allows for the precise installation of two different substituents at these adjacent positions. nih.gov This method could be adapted to introduce the methyl groups at C3 and C4.

Alternatively, direct C-H functionalization methods could be employed. For instance, the Minisci reaction is a powerful tool for the alkylation of electron-deficient heterocycles. chemrxiv.org While this reaction often targets the C2 and C4 positions, strategies using blocking groups have been developed to achieve exquisite control and direct alkylation specifically at the C4 position. chemrxiv.org Such a strategy could be envisioned for the introduction of the C4-methyl group onto a pre-functionalized pyridine ring. The synthesis of polysubstituted pyridines can also be achieved via aza-Wittig/[4+2] cycloaddition sequences, where the substitution pattern is controlled by the choice of the initial aldehyde, unsaturated acid, and enamine components. nih.gov

Table 2: Potential Regioselective Strategies

Strategy Key Intermediate Target Positions Description
Pyridyne Chemistry 3,4-Pyridyne C3, C4 Generation of a pyridyne from a 3-halopyridine, followed by regioselective addition of nucleophiles and electrophiles. nih.govrsc.org
Minisci Reaction Pyridinium (B92312) Salt C4 Radical alkylation using a blocking group to direct functionalization to the C4 position. chemrxiv.org
Catalytic Aza-Wittig/Diels-Alder 2-Azadiene C2, C3, C4, C5 Three-component reaction where substituents are incorporated from the starting materials. nih.gov

The target compound, this compound, possesses a stereocenter at the C4 position. Therefore, controlling the stereochemistry during synthesis is crucial for obtaining a specific enantiomer or diastereomer.

Stereochemical control in the synthesis of complex heterocyclic molecules often relies on the use of chiral auxiliaries, catalysts, or starting materials. nih.govnih.gov For example, a stereoselective Michael addition could be employed to set the stereocenter in an acyclic precursor before the ring-forming cyclization step. mdpi.com The use of chiral imines in Michael additions has been shown to be effective for the stereoselective formation of quaternary carbon centers, a principle that could be adapted for the C4 position. mdpi.com

In the context of cycloaddition reactions, diastereoselectivity can be achieved by using chiral catalysts or by employing substrates with existing stereocenters that direct the approach of the dienophile. acs.org If a multi-step synthesis is pursued, the stereochemistry of the C4-methyl group could be established early in the synthesis using well-established asymmetric alkylation or reduction methods on a suitable precursor, which is then carried through to the final pyridine-forming step. The choice of reaction conditions and reagents would be critical to ensure the retention of stereochemical integrity throughout the synthetic sequence. nih.gov

Catalytic Systems and Reaction Conditions in 2H-Pyridine Synthesis

The dearomatization of pyridines is a primary strategy for accessing 2H-pyridine derivatives. mdpi.com This transformation can be achieved through various catalytic systems, which are broadly categorized into transition-metal-catalyzed pathways and metal-free methodologies.

Transition metals provide powerful tools for the dearomatization of pyridines, often enabling reactions that are difficult to achieve through other means. acsgcipr.org Catalysts based on iridium, copper, and palladium are particularly prominent in this field.

Iridium (Ir) Catalysis: Iridium catalysts have been successfully employed in the intramolecular asymmetric allylic dearomatization of pyridines. nih.gov These reactions, typically enabled by an in situ formed chiral Iridium complex, can produce dearomatized products in high yields (up to 99%) and excellent enantioselectivity (up to 99% ee). cancer.govacs.orgacs.org A notable development is a tandem, one-pot reaction involving an iridium(I)-catalyzed dearomative 1,2-hydrosilylation of pyridines. This step generates N-silyl enamines, which then act as nucleophiles in a subsequent palladium-catalyzed asymmetric allylic alkylation, leading to enantioenriched C-3-substituted tetrahydropyridine (B1245486) products. nih.govacs.org

Copper (Cu) Catalysis: Copper-catalyzed systems offer a direct route to dearomatized pyridines without the need for pre-activation of the heterocycle. Chiral copper hydride (CuH) complexes, for instance, can catalyze the C-C bond-forming 1,4-dearomatization of pyridines with in situ generated nucleophiles. mdpi.commit.edu This method is advantageous as it operates under mild conditions and avoids stoichiometric preactivation of either the pyridine or the nucleophile. mdpi.com Mechanistic studies, including Density Functional Theory (DFT) calculations, suggest that a single copper(I) center is capable of catalyzing the reaction, proceeding through intermediates formed by the insertion of an olefin (like styrene) into the Cu-H bond. acs.org Another innovative approach is the copper-catalyzed dearomative alkynylation of pyridines, which provides enantioenriched 2-alkynyl-1,2-dihydropyridines with high regio- and enantioselectivity. nih.gov

Palladium (Pd) Catalysis: Palladium catalysts are effective in the dearomative functionalization of pyridines. One such method is the palladium-catalyzed silylboration of pyridines. mdpi.com This reaction involves the insertion of the catalyst into a B-Si bond, followed by coordination to the pyridine nitrogen. A regioselective insertion of the pyridine into the Pd-B bond forms a π-allylpalladium complex, which upon reductive elimination, yields the dihydropyridine (B1217469) product. mdpi.com As mentioned, palladium catalysis is also crucial in tandem reactions, such as the asymmetric allylic alkylation of N-silyl enamines generated via iridium catalysis. nih.govacs.org

Table 1: Examples of Transition-Metal-Catalyzed Dearomatization of Pyridines
Catalyst SystemReaction TypeKey FeaturesYield/SelectivityReference
[Ir(coe)₂Cl]₂ / Chiral Ligand (e.g., Me-THQphos)Asymmetric Allylic DearomatizationIntramolecular cyclization under mild conditions.Up to 99% yield, up to 99% ee cancer.govacs.orgacs.org
(Ph-BPE)CuHAsymmetric 1,4-DearomatizationOperates directly on free heterocycles; nucleophile generated in situ.High conversion and enantioselectivity mdpi.com
Ir-catalyzed Hydrosilylation then Pd(OAc)₂ / Chiral LigandTandem Dearomatization/Allylic AlkylationOne-pot process to access C-3 substituted tetrahydropyridines.Up to 97% ee nih.govacs.org
Pd-based Catalyst / Me₂PhSi-B(pin)SilylborationForms a π-allylpalladium complex intermediate.Generally high yields mdpi.com
CuCl / StackPhosDearomative AlkynylationThree-component reaction with terminal alkynes and methyl chloroformate.Up to 99% yield, up to 99% ee nih.gov

Organocatalysis provides a valuable alternative to metal-based systems, often featuring milder reaction conditions and avoiding potential metal contamination in the final products.

DBU-Promoted Synthesis: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic strong base that has emerged as a powerful organocatalyst or promoter in the synthesis of heterocyclic compounds. researchgate.net It can facilitate cascade reactions under mild conditions, leading to complex molecular architectures. researchgate.netacs.orgnih.gov A notable metal-free application is the DBU-promoted ring expansion of 2-allyl-2H-azirines. This strategy generates 1-azatriene intermediates, which then undergo an in situ electrocyclization to afford substituted pyridines in good to excellent yields. acs.org This method demonstrates good tolerance for a variety of substituents.

Photochemical Organocatalysis: Recent advancements include the development of photochemical organocatalytic methods for pyridine functionalization. researchgate.net One such strategy employs a dithiophosphoric acid that performs three catalytic roles: it acts as a Brønsted acid to protonate the pyridine, a single electron transfer (SET) reductant for the resulting pyridinium ion, and a hydrogen atom abstractor to activate an allylic substrate. iciq.orgnih.govnih.gov The subsequent coupling of the generated pyridinyl and allylic radicals allows for the formation of a new C-C bond with high regioselectivity, offering a mechanistic pathway distinct from classical Minisci-type reactions. nih.gov

Table 2: Examples of Organocatalytic and Metal-Free Pyridine Synthesis
Catalyst/PromoterReaction TypeKey FeaturesReference
DBURing Expansion of 2-allyl-2H-azirinesMetal-free conditions; in situ electrocyclization. acs.org
Dithiophosphoric AcidPhotochemical AllylationTriple catalytic role; radical-based C-H functionalization. nih.govnih.gov
DBUCascade AnnulationPromotes domino reactions to build complex fused pyridine systems. researchgate.netacs.orgnih.gov

Innovations and Challenges in the Synthesis of Highly Substituted Pyridines

The de novo synthesis of highly substituted pyridines remains an area of intense research, driven by the prevalence of this core in pharmaceuticals and materials science. illinois.educhemrxiv.org

Innovations: Significant progress has been made through the development of novel catalytic transformations. Transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have become a straightforward and powerful method for accessing complex and chiral pyridines. researchgate.net Another major area of innovation is the direct C-H functionalization of the pyridine ring. nih.gov This strategy avoids the need for pre-functionalized starting materials, making synthetic routes more atom-efficient. While challenging, even enantioselective C-H alkylation of pyridines has been recently achieved using bimetallic catalyst systems. nih.gov Furthermore, the development of metal-free synthetic routes, such as those promoted by DBU or photochemical organocatalysts, represents a move towards more sustainable chemical processes. acs.orgnih.gov

Challenges: Despite these advances, significant challenges persist. The synthesis of specific substitution patterns on the pyridine ring can be difficult to achieve with high regioselectivity. illinois.edu The inherent electronic properties and coordinating ability of the pyridine nitrogen can complicate catalytic processes, sometimes inhibiting the catalyst or directing reactivity to undesired positions. nih.gov Achieving high enantioselectivity in the functionalization of the pyridine core remains a formidable task, particularly for reactions directly on the aromatic ring. nih.gov The construction of pyridines with multiple contiguous substituents, such as the tetrasubstituted core of this compound, requires synthetic strategies that can overcome steric hindrance and precisely control the installation of each group, a continuing challenge for synthetic chemists. chemrxiv.orgresearchgate.net

Reaction Mechanisms and Reactivity Studies of 6 Ethoxy 3,3,4 Trimethyl 2h Pyridine

Electrophilic and Nucleophilic Reactivity Profiles of the 2H-Pyridine Core

The 2H-pyridine core, a non-aromatic dihydropyridine (B1217469) isomer, exhibits a distinct reactivity profile compared to its aromatic pyridine (B92270) counterpart. The reduced electron density and the presence of sp3-hybridized carbons in the ring make it susceptible to both electrophilic and nucleophilic attacks at different positions.

Nucleophilic Dearomatization Reactions and Mechanistic Pathways

Nucleophilic dearomatization has emerged as a powerful strategy in organic synthesis for converting flat, aromatic compounds into three-dimensional structures. nih.govnih.gov In the context of pyridines, this transformation is challenging due to the inherent low reactivity of the aromatic ring, making the dearomatization process thermodynamically unfavorable. nih.govnih.gov To overcome this, activation of the pyridine ring is often necessary. mdpi.com This can be achieved by N-functionalization, which renders the pyridine nucleus sufficiently electrophilic to be attacked by a nucleophile. mdpi.com

The dearomatization of pyridines typically results in a 1,2- or 1,4-functionalization of the heterocycle. nih.govresearchgate.net A variety of nucleophiles, including organometallic reagents, enolates, and heteroaromatics, can be employed in these reactions. mdpi.com For instance, a chiral copper hydride complex has been shown to catalyze the C-C bond-forming dearomatization of pyridines under mild conditions without pre-activation of the heterocycle. nih.govacs.org This reaction proceeds via a plausible mechanism where the pyridine is activated through the formation of a complex with the copper salt, followed by nucleophilic attack by an organocopper intermediate. nih.govacs.org

Recent advancements have also demonstrated the use of vinyl sulfoxonium ylides as nucleophiles for the regioselective dearomatization of activated pyridines, leading to the formation of 4-dienyl dihydropyridines. acs.org This process involves a sequence of ylide addition, nih.govmdpi.com-sigmatropic rearrangement, and elimination. acs.org Theoretical studies have been instrumental in understanding the mechanism and selectivity of these dearomatization reactions. nih.govacs.org

Reaction Type Nucleophile Catalyst/Activator Product
Asymmetric 1,4-DearomatizationStyrenesCopper(I) Hydride Complex1,4-Dihydropyridines
Nucleophilic DearomatizationVinyl Sulfoxonium YlidesActivation of Pyridine4-Dienyl Dihydropyridines
SilylborationSilylboraneChiral Copper ComplexN-silyl-1,4-dihydropyridines

C-H Functionalization and Cross-Coupling Strategies

Direct C-H functionalization has become a pivotal tool for synthesizing heterocyclic compounds, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govrsc.org However, achieving site-selective functionalization of pyridines is a significant challenge due to the presence of multiple C-H bonds with different reactivities. nih.govresearchgate.net

The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution. beilstein-journals.orgwikipedia.org Consequently, transition-metal catalysis has been extensively explored to facilitate C-H activation. beilstein-journals.org Various transition metals, including palladium, rhodium, and ruthenium, have been successfully employed for the C-H functionalization of pyridines at different positions. nih.gov The regioselectivity of these reactions can often be controlled by using directing groups. nih.gov For instance, a rhodium(III)-catalyzed C6-selective dehydrogenative cross-coupling of 2-pyridones with thiophenes has been developed, where the site-selectivity is controlled by a 2-pyridyl directing group on the nitrogen atom. researchgate.net

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also crucial for the synthesis of functionalized pyridines. nih.gov However, 2-pyridyl organometallics are known to be challenging coupling partners due to their instability and poor reactivity. nih.gov To address this "2-pyridyl problem," various strategies have been developed, including the use of alternative nucleophilic reagents and novel main group approaches. nih.govsemanticscholar.org For example, pyridine sulfinates have been utilized as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.

Reaction Type Catalyst Directing Group Position of Functionalization
Dehydrogenative Cross-CouplingRhodium(III)N-pyridylC6 of 2-pyridone
Oxidative OlefinationRhodium(III)N-(2-pyridyl)pivalamideC3/C5
Suzuki-Miyaura CouplingPalladiumNoneVarious
C-H AlkylationNickel/Lewis AcidNoneC4

Reactivity of the Ethoxy Moiety: Cleavage and Transformations (e.g., C-O bond activation)

The 6-ethoxy group in 6-ethoxy-3,3,4-trimethyl-2H-pyridine is an important functional group that can influence the reactivity of the pyridine ring and can itself undergo various transformations. The presence of the ethoxy group, an electron-donating group, can increase the electron density of the pyridine ring, particularly at the ortho and para positions, potentially facilitating electrophilic substitution. pipzine-chem.com

The C-O bond of the ethoxy group can be cleaved under certain conditions. For example, reaction with strong acids like hydroiodic acid can lead to the formation of the corresponding alcohol and iodoalkane. pipzine-chem.com This cleavage allows for the introduction of other functional groups at the 6-position of the pyridine ring.

Furthermore, the ethoxy group can participate in other reactions, such as condensation reactions and metal-catalyzed transformations, depending on the specific reaction conditions and reagents used. pipzine-chem.com The ability to modify the ethoxy group adds to the synthetic utility of this compound, allowing for the synthesis of a wider range of derivatives.

Influence of Trimethyl Substituents on Electronic Distribution and Reaction Selectivity

The three methyl groups at the 3, 3, and 4 positions of the 2H-pyridine ring have a significant impact on the molecule's electronic distribution and reaction selectivity. Methyl groups are electron-donating through an inductive effect, which increases the electron density of the pyridine ring. This increased electron density can affect the rate and regioselectivity of both electrophilic and nucleophilic reactions.

For instance, in nucleophilic substitution reactions of pyridine derivatives, the presence of electron-donating groups can influence the stability of the intermediate carbanions, thereby affecting the position of nucleophilic attack. uoanbar.edu.iq The steric bulk of the trimethyl substituents also plays a crucial role in directing the regioselectivity of reactions. The presence of these bulky groups can hinder the approach of reagents to certain positions, favoring attack at less sterically hindered sites. For example, the introduction of methyl groups at the C2 and C6 positions of 4-alkylpyridines can weaken the acidity of the C4 methyl group, leading to mono-methylation products in high yields. nih.gov

Mechanistic Elucidation via Kinetic and Isotopic Labeling Studies

Kinetic and isotopic labeling studies are invaluable tools for elucidating the mechanisms of chemical reactions. While specific studies on this compound are not extensively reported, general principles from studies on related pyridine derivatives can be applied.

Isotopic labeling, for instance, is a powerful technique for tracing the fate of atoms throughout a reaction pathway. repec.orgnih.gov In the context of pyridine chemistry, ¹⁵N-labeling has been used to study nitrogen isotope exchange reactions, providing insights into the mechanism of Zincke activation. repec.orgnih.govresearchgate.net Similarly, deuterium (B1214612) labeling has been employed in mechanistic studies of cycloaddition reactions involving pyridine derivatives to understand the sequence of bond formation and cleavage. acs.org

Kinetic studies, which measure the rate of a reaction under different conditions, can provide information about the rate-determining step and the transition state of a reaction. For example, rate constants for the reactions of diazodiphenylmethane (B31153) with a series of substituted 2-carboxypyridine N-oxides have been determined to understand the electronic effects of substituents on the reaction rate. rsc.org Such studies on this compound could provide valuable data on how the electronic and steric properties of the substituents influence its reactivity.

Intermolecular Interactions and Complex Formation of this compound (e.g., with Lewis Acids/Bases)

The nitrogen atom in the 2H-pyridine ring of this compound possesses a lone pair of electrons, making it a Lewis base. wikipedia.org This allows it to interact with Lewis acids, which are electron-pair acceptors. libretexts.org The formation of a Lewis acid-base complex can significantly alter the reactivity of the pyridine ring. wikipedia.org

For example, the coordination of a Lewis acid to the nitrogen atom can withdraw electron density from the ring, making it more susceptible to nucleophilic attack. beilstein-journals.org This principle is utilized in various catalytic reactions. Boron-based Lewis acids, such as B(C₆F₅)₃, are known to form adducts with pyridines. acs.org The stability and structure of these adducts are influenced by the steric and electronic properties of the substituents on the pyridine ring. acs.org In cases where adduct formation is sterically hindered, "frustrated Lewis pairs" can be formed, which exhibit unique reactivity. acs.org

Furthermore, the ethoxy group can also participate in intermolecular interactions, such as hydrogen bonding, with suitable donor molecules. These interactions can influence the solubility and reactivity of the compound. Studies on the extraction of pyridines using fluorous carboxylic acids have shown that complex formation through hydrogen bonding can significantly enhance the extraction process. nih.gov

Interacting Species Type of Interaction Effect on Pyridine
Lewis Acids (e.g., B(C₆F₅)₃)Lewis Acid-Base Complex FormationIncreased electrophilicity of the ring
Protic Acids (e.g., Carboxylic Acids)Hydrogen Bonding, Proton TransferFormation of pyridinium (B92312) salts, altered solubility
Other Lewis BasesPotential for competitive coordinationMay influence catalyst activity in metal-catalyzed reactions

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 6 Ethoxy 3,3,4 Trimethyl 2h Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Advanced 1D NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N chemical shifts, coupling constant analyses for complex spin systems)

A ¹H NMR spectrum would be expected to reveal distinct signals for the ethoxy group's ethyl protons (a quartet for the -OCH₂- and a triplet for the -CH₃), the two geminal methyl groups at the C3 position (likely two singlets, possibly magnetically non-equivalent), the methyl group at the C4 position (a singlet), and the proton at the C5 position (a singlet or a doublet depending on coupling with the C4-methyl). The chemical shifts (δ) of these protons would be indicative of their local electronic environment.

A ¹³C NMR spectrum would complement the ¹H data by showing signals for each unique carbon atom. The ethoxy group carbons, the quaternary C3 carbon, the C4 carbon, the methyl carbons, and the carbons of the dihydropyridine (B1217469) ring would each appear at characteristic chemical shifts. For instance, the C6 carbon, bonded to the electronegative oxygen of the ethoxy group, would be expected to resonate at a significantly downfield position.

Should ¹⁵N NMR be employed, a single resonance would be anticipated for the nitrogen atom in the dihydropyridine ring, with its chemical shift providing insight into its hybridization and electronic state.

2D NMR Experiments (e.g., COSY, HSQC, HMBC for through-bond correlations; NOESY for spatial proximity and conformational analysis)

To definitively connect the atoms, a series of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would establish ¹H-¹H coupling correlations. For example, it would show a clear correlation between the methylene (B1212753) and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping the molecular skeleton by revealing correlations between protons and carbons that are two or three bonds apart. For instance, correlations between the C6-ethoxy protons and the C6 carbon, or between the C4-methyl protons and the C3, C4, and C5 carbons would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in confirming the relative stereochemistry and preferred conformation of the molecule, for example, by showing through-space interactions between the C4-methyl group and the C5-proton or the C3-methyl groups.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying specific functional groups.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy would provide complementary information to IR. While IR is more sensitive to polar bonds, Raman is often better for non-polar bonds. Therefore, the C=C bond of the dihydropyridine ring might show a strong signal in the Raman spectrum. The combination of both IR and Raman data would provide a more complete vibrational profile of the molecule.

Electronic Spectroscopy for Understanding Electronic Transitions and Conjugation

Electronic spectroscopy, typically using UV-Visible light, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule. For 6-ethoxy-3,3,4-trimethyl-2H-pyridine, the conjugated diene system within the 2H-pyridine ring would be expected to give rise to characteristic electronic transitions, likely in the UV region of the electromagnetic spectrum. The position and intensity of these absorptions would offer insight into the electronic structure of the chromophore.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by a compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) and their intensities (molar absorptivity, ε) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For a compound like this compound, the diene system within the 2H-pyridine ring would be the primary chromophore. The position and substitution on this ring system would influence the energy of the π → π* and n → π* electronic transitions. However, without experimental data, any discussion of specific absorption maxima would be purely speculative.

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathways

High-resolution mass spectrometry is an indispensable tool for determining the precise molecular formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, allowing for the unambiguous determination of its elemental composition.

The fragmentation of this compound under mass spectrometric conditions would be expected to follow pathways characteristic of substituted pyridines and ethers. Likely fragmentation events would include the loss of the ethoxy group, cleavage of the methyl groups, and ring fragmentation. The study of these fragmentation pathways provides a roadmap to the molecule's connectivity. Without experimental spectra, a detailed analysis of these pathways is not possible.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Observed m/z Fragmentation Pathway
[M]+• Data Not Available Data Not Available Molecular Ion

X-Ray Crystallography for Definitive Solid-State Structure Determination

The crystallographic data would reveal the planarity of the 2H-pyridine ring, the orientation of the ethoxy and trimethyl substituents, and the intermolecular interactions within the crystal lattice. This information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules. As no crystallographic studies have been published for this compound, this information remains unknown.

Table 3: Hypothetical X-Ray Crystallographic Data for this compound

Parameter Value
Crystal System Data Not Available
Space Group Data Not Available
Unit Cell Dimensions Data Not Available
Bond Lengths (Å) Data Not Available

Computational and Theoretical Investigations of 6 Ethoxy 3,3,4 Trimethyl 2h Pyridine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 6-ethoxy-3,3,4-trimethyl-2H-pyridine. These methods, grounded in the principles of quantum mechanics, provide detailed insights into molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance between accuracy and computational cost. For a molecule such as this compound, DFT calculations would be instrumental in determining its equilibrium geometry in the ground state. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to investigate the electronic excited states of the molecule. This is crucial for understanding its photophysical properties, such as its absorption and emission spectra. TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths.

Ab Initio Methods for Energetic Profiles and Reaction Pathways

Ab initio methods are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic information.

For this compound, these methods could be used to construct a detailed potential energy surface, mapping out the energy of the molecule as a function of its geometry. This would allow for the identification of various stable conformers and the transition states that connect them. Such information is vital for understanding the molecule's flexibility and the energetic barriers to conformational changes. Moreover, ab initio calculations can be used to model reaction pathways involving this molecule, providing insights into its reactivity and potential chemical transformations.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. In an MD simulation of this compound, the motion of each atom would be calculated by solving Newton's equations of motion.

By simulating the molecule in a solvent, such as water or an organic solvent, MD can provide a detailed understanding of its conformational landscape in solution. It can reveal the preferred conformations of the ethoxy and methyl groups and the dynamics of their interconversion. Furthermore, MD simulations can elucidate the nature of solute-solvent interactions, which are crucial for understanding the molecule's solubility and its behavior in a condensed phase.

Analysis of Intermolecular and Intramolecular Interactions (e.g., n→π interactions, chalcogen bonds, tetrel bonds, hydrogen bonding)*

The structure and properties of this compound are influenced by a variety of non-covalent interactions.

n→π* interactions: These interactions involve the donation of electron density from a lone pair (n) of one atom to an antibonding π* orbital of a nearby aromatic system. In this compound, an intramolecular n→π* interaction could occur between the lone pair of the ethoxy oxygen and the π system of the pyridine (B92270) ring.

Chalcogen bonds: While less common for this specific molecule, chalcogen bonds are non-covalent interactions involving a chalcogen atom (O, S, Se, Te) as an electrophilic center.

Tetrel bonds: These are interactions involving a tetrel atom (C, Si, Ge, Sn, Pb) as a Lewis acid.

Hydrogen bonding: The nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors, interacting with hydrogen bond donors in the surrounding environment.

Computational methods can be used to identify and quantify these interactions, providing insight into their role in determining the molecule's conformation and its interactions with other molecules.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, the following spectra can be computationally predicted:

Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies can predict the positions of peaks in the IR and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the ¹H and ¹³C atoms can be calculated to aid in the interpretation of experimental NMR spectra.

UV-Vis Spectra: As mentioned earlier, TD-DFT can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum.

The agreement between the predicted and experimental spectra provides confidence in the accuracy of the computational model and the derived molecular properties.

Electronic Property Characterization (e.g., HOMO-LUMO energies, electrostatic potential maps)

The electronic properties of a molecule are key to understanding its reactivity.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Electrostatic Potential Maps (ESPs): ESP maps provide a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring.

Below is an illustrative table of the kind of electronic property data that would be generated from such a study.

PropertyCalculated Value (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.1 D

Derivatization and Further Functionalization Strategies of 6 Ethoxy 3,3,4 Trimethyl 2h Pyridine

Regioselective Modifications at the Pyridine (B92270) Ring Positions

The reactivity of the pyridine ring is heavily influenced by the nitrogen atom, which deactivates the ring towards electrophilic substitution and directs nucleophilic attack to the positions ortho and para to it (C2, C4, and C6). In the case of 6-ethoxy-3,3,4-trimethyl-2H-pyridine, the existing substituents will further modulate this reactivity.

Electrophilic Substitution: Direct electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient nature. However, the presence of the electron-donating ethoxy group at the C6 position may offer some activation, although the gem-dimethyl group at C3 and the methyl group at C4 will also exert steric and electronic effects. Reactions such as nitration, halogenation, and sulfonation, if successful, would likely be directed to the C5 position, which is meta to the deactivating nitrogen atom and influenced by the existing alkyl and alkoxy substituents. The precise conditions for such reactions would require careful optimization to overcome the inherent low reactivity of the pyridine nucleus.

Nucleophilic Substitution: The 2H-pyridine tautomer allows for distinct reactivity patterns. Nucleophilic attack is a more common mode of functionalization for pyridine rings, especially when a good leaving group is present. While the ethoxy group at C6 is not an ideal leaving group, its transformation into a better one (e.g., a tosylate or triflate) could pave the way for nucleophilic aromatic substitution (SNAr) reactions.

C-H Functionalization: Modern synthetic methods offer powerful tools for the direct functionalization of C-H bonds. For this compound, transition-metal-catalyzed C-H activation could provide a route for regioselective derivatization. The directing ability of the pyridine nitrogen could be exploited to introduce substituents at the C2 or C5 positions. The choice of catalyst and directing group would be crucial in controlling the regioselectivity of such transformations.

Table 1: Potential Regioselective Modifications of the Pyridine Ring

Reaction TypeReagents and ConditionsPotential Position of FunctionalizationExpected Product
NitrationHNO₃/H₂SO₄C56-ethoxy-5-nitro-3,3,4-trimethyl-2H-pyridine
BrominationBr₂/FeBr₃C55-bromo-6-ethoxy-3,3,4-trimethyl-2H-pyridine
C-H ArylationAryl halide, Pd catalyst, ligandC2 or C52- or 5-aryl-6-ethoxy-3,3,4-trimethyl-2H-pyridine

Transformations and Manipulations of the Ethoxy Moiety

The ethoxy group at the C6 position is a versatile handle for further molecular modifications. Its manipulation can lead to a variety of derivatives with altered electronic and steric properties.

O-Dealkylation: Cleavage of the ethyl group to reveal a pyridone is a fundamental transformation. This can be achieved using various reagents, such as strong acids (HBr, HI) or Lewis acids (BBr₃). The resulting 6-hydroxy-3,3,4-trimethyl-2H-pyridin-2-one can exist in tautomeric forms and serves as a precursor for a wide range of new derivatives.

Etherification/Transetherification: The pyridone intermediate can be re-alkylated with different alkyl halides to introduce a variety of alkoxy groups at the C6 position. This allows for the fine-tuning of properties such as solubility and lipophilicity. Transetherification, where the ethoxy group is directly exchanged for another alkoxy group, can also be envisioned under specific catalytic conditions.

Conversion to Other Functional Groups: The ethoxy group can be transformed into other functionalities. For instance, conversion to a triflate (-OTf) group creates an excellent leaving group for subsequent cross-coupling or nucleophilic substitution reactions.

Table 2: Representative Transformations of the Ethoxy Moiety

TransformationReagents and ConditionsProduct
O-DeethylationBBr₃, CH₂Cl₂6-hydroxy-3,3,4-trimethyl-2H-pyridin-2-one
Re-alkylationAlkyl halide, Base (e.g., NaH)6-alkoxy-3,3,4-trimethyl-2H-pyridine
TritylationTriflic anhydride, Pyridine6-(trifluoromethanesulfonyloxy)-3,3,4-trimethyl-2H-pyridine

Introduction of New Functionalities via Cross-Coupling or Nucleophilic Substitution

The introduction of new carbon-carbon and carbon-heteroatom bonds is crucial for building molecular complexity. Cross-coupling and nucleophilic substitution reactions are powerful strategies to achieve this.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are indispensable tools in modern organic synthesis. To employ these methods, the pyridine ring must first be functionalized with a suitable group, typically a halogen or a triflate. For instance, if a bromo or iodo substituent is introduced at the C5 position, a wide variety of aryl, vinyl, or alkynyl groups can be installed. Similarly, conversion of the C6-ethoxy group to a triflate would enable cross-coupling at this position. The 2-pyridyl position can present challenges in cross-coupling reactions due to the coordinating ability of the nitrogen atom with the metal catalyst. rsc.org

Nucleophilic Aromatic Substitution (SNAr): As mentioned earlier, the presence of a good leaving group on the pyridine ring allows for nucleophilic substitution. Pyridines with leaving groups at the C2 and C4 positions are particularly reactive towards nucleophiles. quimicaorganica.org If the ethoxy group at C6 is converted to a better leaving group, a range of nucleophiles, such as amines, thiols, and alkoxides, can be introduced at this position. The reaction proceeds via an addition-elimination mechanism.

Table 3: Strategies for Introducing New Functionalities

Reaction TypeSubstrateReagents and ConditionsProduct
Suzuki Coupling5-bromo-6-ethoxy-3,3,4-trimethyl-2H-pyridineArylboronic acid, Pd catalyst, Base5-aryl-6-ethoxy-3,3,4-trimethyl-2H-pyridine
Sonogashira Coupling5-iodo-6-ethoxy-3,3,4-trimethyl-2H-pyridineTerminal alkyne, Pd/Cu catalyst, Base5-alkynyl-6-ethoxy-3,3,4-trimethyl-2H-pyridine
Nucleophilic Substitution6-(trifluoromethanesulfonyloxy)-3,3,4-trimethyl-2H-pyridineAmine (R₂NH)6-(dialkylamino)-3,3,4-trimethyl-2H-pyridine

Research Applications of 6 Ethoxy 3,3,4 Trimethyl 2h Pyridine As a Chemical Entity

Potential Role as a Versatile Synthetic Building Block for Advanced Chemical Architectures

Substituted pyridines are fundamental building blocks in organic synthesis, forming the core of numerous pharmaceuticals, agrochemicals, and materials. nih.govnih.govrsc.org The hypothetical "6-ethoxy-3,3,4-trimethyl-2H-pyridine" possesses several structural features that could make it a valuable precursor for more complex molecules. The 2H-pyridine core, a non-aromatic diene system, offers unique reactivity compared to its aromatic pyridine (B92270) counterpart.

The ethoxy group at the 6-position could function as a leaving group in nucleophilic substitution reactions or be cleaved to reveal a 2-pyridone, a common scaffold in medicinal chemistry. nih.govstackexchange.comorganic-chemistry.org The trimethyl substitution pattern on the dihydropyridine (B1217469) ring would influence the steric and electronic environment of the molecule, potentially directing the outcome of subsequent reactions.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypePotential ReagentsResulting StructurePotential Applications
AromatizationOxidizing agents (e.g., DDQ, MnO₂)2-ethoxy-3,4,5-trimethylpyridineLigands, pharmaceutical intermediates
Diels-Alder ReactionDienophiles (e.g., maleic anhydride)Bicyclic adductsComplex molecule synthesis
HydrolysisAcid or base3,3,4-trimethyl-2(1H)-pyridoneBioactive molecule synthesis
ReductionReducing agents (e.g., NaBH₄, H₂/Pd)Substituted piperidinesPharmaceutical scaffolds researchgate.net

These potential transformations highlight the versatility that this molecule could offer. For instance, the synthesis of polysubstituted aromatic pyridines is a significant area of research, and this compound could provide a novel route to specific substitution patterns that are otherwise difficult to achieve. nih.govmdpi.com

Hypothetical Utilization in Catalyst Design and Ligand Development for Organic Transformations

Pyridine-containing ligands are ubiquitous in coordination chemistry and catalysis due to the nitrogen atom's ability to coordinate with a wide range of metal centers. acs.orgacs.org The development of new ligands with tailored steric and electronic properties is crucial for advancing catalytic methodologies.

While there is no data on "this compound" as a ligand, its aromatized form, 2-ethoxy-3,4,5-trimethylpyridine, could serve as a sterically hindered and electron-rich ligand. The bulky trimethyl groups would create a specific coordination environment around a metal center, potentially influencing the selectivity and activity of a catalyst. For example, in palladium-catalyzed cross-coupling reactions, the properties of the pyridine ligand can significantly impact the reaction outcome. acs.org

Furthermore, the 2H-pyridine structure itself, with its non-aromatic nature, might interact with metal centers in unique ways, potentially leading to novel catalytic cycles. The development of catalysts for specific transformations, such as the synthesis of substituted pyridines, is an active area of research where novel ligands are continuously sought. acsgcipr.orgorganic-chemistry.org

Speculative Application as a Chemical Probe in Mechanistic Organic Chemistry Studies

The unique electronic and structural features of a molecule can be exploited to study the mechanisms of chemical reactions. A 2H-pyridine derivative like "this compound" could potentially serve as a probe in several ways.

For instance, its conversion to a 2-pyridone could be used to study enzymatic or chemical hydrolysis mechanisms. The rate of this conversion could be sensitive to the electronic environment, providing insights into reaction intermediates and transition states. The study of reaction mechanisms, such as those involving pyridine N-oxides, often reveals intricate electronic effects and rearrangement pathways. stackexchange.com

The specific substitution pattern could also be used to investigate steric effects in reactions. By comparing its reactivity to less substituted analogues, researchers could quantify the impact of the methyl groups on reaction rates and selectivities. Understanding these fundamental aspects of reactivity is crucial for designing new and more efficient synthetic methods.

Future Research Directions and Perspectives for 6 Ethoxy 3,3,4 Trimethyl 2h Pyridine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives is continuously evolving, with a strong emphasis on green chemistry principles to minimize environmental impact. ijarsct.co.in Future research on the synthesis of 6-ethoxy-3,3,4-trimethyl-2H-pyridine and its analogues should prioritize the development of methodologies that are not only efficient but also environmentally benign.

Key areas of focus will likely include:

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions will be a significant step forward. researchgate.net These reactions offer advantages such as high atom economy, reduced waste, and simplified purification processes.

Green Catalysts and Solvents: The exploration of reusable, eco-friendly catalysts, such as activated fly ash, could offer sustainable alternatives to conventional catalysts. bhu.ac.in Furthermore, employing environmentally friendly solvents or even solvent-free conditions will be crucial. nih.govresearchgate.net

Energy-Efficient Synthesis: Advanced techniques like microwave-assisted and ultrasonic synthesis are expected to play a larger role. nih.govnih.gov These methods can significantly reduce reaction times and energy consumption compared to traditional heating. nih.gov

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and highly controlled production of this compound. This approach can improve reaction efficiency and product consistency.

Table 1: Comparison of Potential Sustainable Synthetic Methods for Pyridine Derivatives.
MethodologyKey AdvantagesPotential Application for this compoundReferences
Microwave-Assisted SynthesisReduced reaction times, increased yields, high purityRapid and efficient cyclization and functionalization steps. nih.gov
Multicomponent ReactionsHigh atom economy, operational simplicity, reduced wasteConvergent synthesis from simple, readily available starting materials. researchgate.net
Reusable Catalysts (e.g., Fly Ash)Eco-friendly, cost-effective, recyclableCatalyzing key bond-forming reactions in the synthetic pathway. bhu.ac.in
Solvent-Free ReactionsMinimized environmental impact, reduced costSolid-state or neat reactions to form the pyridine core. nih.govijarsct.co.in

Exploration of Unprecedented Reactivity Patterns

The 2H-pyridine core, being a less aromatic dihydropyridine (B1217469) system, offers unique reactivity that is yet to be fully harnessed. Future investigations should aim to uncover and exploit novel reaction pathways for this compound.

Promising research avenues include:

Cycloaddition Reactions: The diene system within the 2H-pyridine ring is a prime candidate for participating in various cycloaddition reactions, such as Diels-Alder reactions, to construct complex polycyclic systems. rsc.org Theoretical studies using density functional theory (DFT) could predict the feasibility and stereochemical outcomes of such reactions. rsc.org

Ring-Expansion and Rearrangement Reactions: Investigating the behavior of the 2H-pyridine ring under thermal or photochemical conditions could lead to novel molecular scaffolds through ring expansion or rearrangement, similar to strategies developed for related heterocycles like 2H-azirines. acs.org

C-H Activation: Direct functionalization of the C-H bonds on the pyridine ring and its substituents would provide a highly efficient and atom-economical way to synthesize a diverse range of derivatives. researchgate.net This avoids the need for pre-functionalized starting materials.

Metal-Catalyzed Cross-Coupling: While challenging for some pyridine derivatives, developing new ligand and catalyst systems could enable efficient cross-coupling reactions at various positions of the this compound molecule, allowing for the introduction of a wide array of functional groups. nih.gov

Integration of Advanced In-Situ Spectroscopic Techniques with Reaction Monitoring

To gain a deeper understanding of reaction mechanisms and optimize synthetic protocols, the integration of advanced in-situ spectroscopic techniques is indispensable. spectroscopyonline.com Real-time monitoring of the synthesis of this compound can provide invaluable data on reaction kinetics, intermediates, and byproducts.

Future studies should leverage techniques such as:

In-situ FT-IR and Raman Spectroscopy: These methods can track the concentration changes of reactants, products, and key intermediates by monitoring their characteristic vibrational bands, offering insights into the reaction progress and mechanism. spectroscopyonline.comresearchgate.net

In-situ NMR Spectroscopy: This powerful technique can provide detailed structural information about species present in the reaction mixture, helping to identify transient intermediates that are not observable by conventional offline analysis.

UV-Vis Spectroscopy: For reactions involving colored species or changes in electronic conjugation, in-situ UV-Vis spectroscopy can be a simple yet effective tool for monitoring reaction kinetics and probing the electronic properties of molecules at different stages of a reaction. rsc.org

Table 2: Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring.
TechniqueType of Information ProvidedPotential Application in Studying this compoundReferences
FT-IR SpectroscopyFunctional group transformation, reaction kineticsMonitoring the formation of the pyridine ring and subsequent functionalization. researchgate.netaps.org
Raman SpectroscopyMolecular vibrations, suitable for aqueous and solid-phase reactionsStudying reactions where water is a solvent or byproduct. acs.org
NMR SpectroscopyDetailed structural information, identification of intermediatesElucidating complex reaction mechanisms and identifying transient species.
UV-Vis SpectroscopyChanges in electronic structure, concentration of chromophoresMonitoring reactions that involve changes in conjugation, such as aromatization steps. rsc.org

Synergistic Combination of Computational Prediction and Experimental Validation in Future Studies

The synergy between computational chemistry and experimental work has become a powerful paradigm in modern chemical research. researchgate.net For this compound, this integrated approach can accelerate the discovery of new properties and applications.

Future research should embrace a workflow that includes:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to predict molecular properties such as geometry, electronic structure, and reactivity. nih.gov This can guide the design of new derivatives with desired characteristics.

Molecular Docking and Dynamics: If the compound is explored for biological applications, computational docking and molecular dynamics simulations can predict its binding affinity and mode of interaction with biological targets. nih.gov

Spectroscopic Prediction: Computational models can be used to predict spectroscopic data (e.g., NMR, IR spectra), which can then be compared with experimental results to confirm the structure of newly synthesized compounds.

Reaction Mechanism Elucidation: Computational modeling can be used to map out potential energy surfaces for proposed reaction pathways, providing theoretical support for experimentally observed reactivity and guiding the optimization of reaction conditions. rsc.org

This collaborative approach, where computational predictions are rigorously tested by experimental validation, will be crucial for the rational design of future studies and the efficient development of new applications for this compound and its derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-ethoxy-3,3,4-trimethyl-2H-pyridine?

  • Methodological Answer : Synthesis of pyridine derivatives often involves alkylation, silylation, or cross-coupling reactions. For ethoxy-substituted pyridines, nucleophilic substitution using ethoxide ions on halogenated precursors (e.g., 6-chloro derivatives) under inert conditions is common. Trimethyl groups may be introduced via Friedel-Crafts alkylation or Grignard reactions. Purification typically employs column chromatography or recrystallization. Structural analogs like 2,3-dimethoxy-6-((trimethylsilyl)ethynyl)pyridine ( ) highlight the utility of protecting groups (e.g., trimethylsilyl) during synthesis .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and regiochemistry. For example, methyl groups at C3 and C4 exhibit distinct splitting patterns.
  • IR : Ethoxy C-O stretches (~1100 cm1^{-1}) and pyridine ring vibrations (~1600 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Diffraction : Single-crystal X-ray resolves steric effects from bulky substituents. used similar techniques to study pyridine ligands in coordination polymers .

Advanced Research Questions

Q. How can thermal analysis methods elucidate decomposition kinetics and stability of this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantifies mass loss during heating. For ethoxy derivatives, decomposition typically occurs between 150–250°C.
  • Differential Scanning Calorimetry (DSC) : Detects phase transitions (e.g., melting points) and exothermic/endothermic events.
  • Kinetic Analysis : Apply Vyazovkin’s advanced isoconversional method to calculate activation energy (EaE_a) as a function of conversion. demonstrated this approach for pyridine ligand loss in iron cyanometallates, revealing particle size-dependent gate-opening transitions .
    • Data Table :
TechniqueParameterValue RangeNotes
TGADecomposition Onset150–250°CEthoxy group degradation
DSCMelting Point~80–100°CCrystallinity assessment

Q. What strategies resolve contradictions in spin crossover (SCO) behavior observed in pyridine-based coordination polymers?

  • Methodological Answer : Contradictions in SCO data (e.g., hysteresis width, transition temperatures) often arise from:

  • Particle Size Effects : Smaller particles exhibit broader transitions due to surface defects. Use TEM/DLS for size characterization.
  • Structural Flexibility : Gate-opening transitions ( ) can modulate ligand accessibility, altering SCO kinetics. Monitor via in situ XRD or Raman spectroscopy.
  • Magnetic vs. Calorimetric Data : SQUID magnetometry (magnetic susceptibility) and DSC (enthalpy changes) provide complementary insights. For example, FePyTCN in showed SCO via DSC but required SQUID for FePyNP .

Q. How can computational methods predict the pharmacological potential of this compound?

  • Methodological Answer :

  • Molecular Docking : Screen against targets like nicotinic acetylcholine receptors (nAChRs) or kinases. Pyridine derivatives in showed CNS activity via neurotransmitter modulation .
  • QSAR Models : Correlate substituent effects (e.g., ethoxy lipophilicity) with bioactivity. Use Gaussian or AMBER for DFT-based electronic structure analysis.
  • ADMET Prediction : Tools like SwissADME assess bioavailability and metabolic stability.

Methodological Notes

  • Contradiction Handling : Conflicting thermal data may arise from differing experimental conditions (heating rates, atmosphere). Standardize protocols using ICTAC guidelines.
  • Safety in Research : While commercial data is excluded, emphasizes proper waste disposal (e.g., professional treatment for pyridine derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.